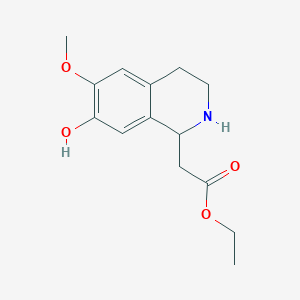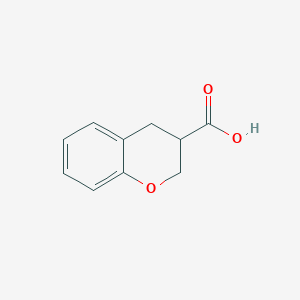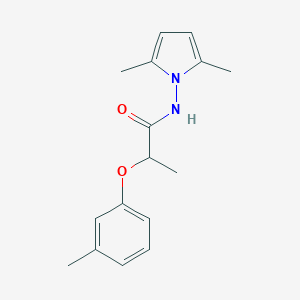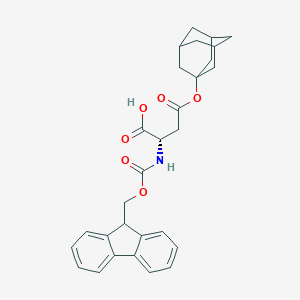
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate, also known as THIQ, is a synthetic compound that has been used extensively in scientific research. THIQ is a derivative of tetrahydroisoquinoline, a class of organic compounds that have been found to have a wide range of biological activities. THIQ has been of particular interest due to its ability to act as an agonist at the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.
Wirkmechanismus
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the mu-opioid receptor by Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate leads to the inhibition of neurotransmitter release, resulting in the modulation of pain and reward pathways in the brain. Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate also activates the release of endogenous opioids such as enkephalins and endorphins, which further modulate the activity of the mu-opioid receptor.
Biochemical and Physiological Effects:
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has been found to have a wide range of biochemical and physiological effects, including analgesia, sedation, and reward-related behaviors. Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has also been shown to induce the release of dopamine in the brain, which is involved in the regulation of mood, motivation, and reward.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate in lab experiments is its potency as an agonist at the mu-opioid receptor, which allows for the investigation of the role of this receptor in various biological processes. However, Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has limited selectivity for the mu-opioid receptor, and can also activate other opioid receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate in scientific research. One area of interest is the investigation of the role of the mu-opioid receptor in the development of opioid tolerance and dependence. Another area of interest is the development of more selective agonists for the mu-opioid receptor, which may have fewer side effects and greater therapeutic potential. Additionally, Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate may be used as a tool for the investigation of the mechanisms underlying pain and reward pathways in the brain.
Synthesemethoden
The synthesis of Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate involves a multi-step process that includes the use of various reagents and solvents. The first step involves the condensation of 3,4-dimethoxyphenethylamine with ethyl oxalyl chloride to form ethyl 3,4-dimethoxyphenethyl oxalate. This intermediate is then reacted with sodium borohydride to yield the corresponding alcohol, which is further converted to the Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate derivative using acetic anhydride and catalytic amounts of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has been used extensively in scientific research to investigate the role of the mu-opioid receptor in the modulation of pain and reward pathways in the brain. Studies have shown that Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate is a potent agonist at the mu-opioid receptor, and can induce analgesia and reward-related behaviors in animal models. Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has also been used to investigate the mechanisms underlying the development of opioid tolerance and dependence.
Eigenschaften
CAS-Nummer |
111599-04-3 |
|---|---|
Produktname |
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate |
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H19NO4/c1-3-19-14(17)8-11-10-7-12(16)13(18-2)6-9(10)4-5-15-11/h6-7,11,15-16H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
IHNIJGQFZOMHFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)O |
Kanonische SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)O |
Synonyme |
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-,ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)



![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)

